2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a candidate for anticancer and antimicrobial agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by the cyclization of appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Thioether Formation: The triazolopyridine core is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the thioether intermediate with cyclopentyl isocyanate to form the desired acetamide derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazolopyridine derivatives.
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated as a potential anticancer and antimicrobial agent due to its ability to interact with DNA and inhibit key enzymes.
Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.
Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme inhibition.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cellular processes, thereby exerting its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Evaluated for their anticancer activities against various cell lines.
Uniqueness
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide is unique due to its specific structural features, such as the cyclopentylcarbamoyl group and the thioether linkage, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H17N5O2S |
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Molecular Weight |
319.38 g/mol |
IUPAC Name |
N-(cyclopentylcarbamoyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H17N5O2S/c20-12(16-13(21)15-10-5-1-2-6-10)9-22-14-18-17-11-7-3-4-8-19(11)14/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,16,20,21) |
InChI Key |
RBTWUXXPVBZPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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